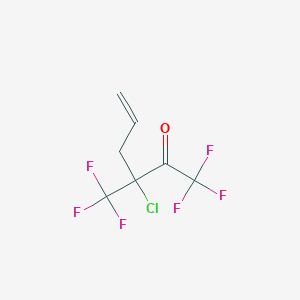
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene, also known as 2,5-Dichloro-4-(difluoromethoxy)nitrobenzene, is an organic compound with a molecular formula of C7H3Cl2F2NO2. It is a colorless crystalline solid that is insoluble in water and has a melting point of 91-93 °C. It is mainly used as an intermediate in organic synthesis and as a reagent in pharmaceuticals and other industries.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene is not fully understood. It has been suggested that the compound may act as a proton donor, as its nitro group is capable of donating a proton to a nucleophile. Additionally, the chlorine atom in the molecule may act as an electron-withdrawing group, increasing the electron-withdrawing ability of the nitro group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene have not been extensively studied. However, it has been suggested that the compound may have an effect on the metabolism of certain enzymes and hormones, as well as on the activity of certain neurotransmitters. Additionally, it has been suggested that the compound may have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, making it suitable for long-term storage. Additionally, it is soluble in many organic solvents, making it easy to handle and use in experiments. However, it is also toxic and should be handled with care. Additionally, it is a strong oxidizing agent and should be kept away from combustible materials.
Future Directions
There are several potential future directions for research involving 2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential uses in the development of new materials and polymers.
Synthesis Methods
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-nitrobenzaldehyde with sodium hypochlorite in the presence of hydrochloric acid to form 2-chloro-5-nitrobenzaldehyde oxime. The second step involves the reaction of 2-chloro-5-nitrobenzaldehyde oxime with difluoromethoxymethyl chloride in the presence of potassium carbonate to form 2-chloro-5-(chlorodifluoromethoxy)nitrobenzene.
Scientific Research Applications
2-Chloro-5-(chlorodifluoromethoxy)nitrobenzene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It has also been used as a reagent in the synthesis of other organic compounds, such as isocyanates and amides. Additionally, it has been used in the synthesis of polymers, dyes, and other materials.
properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUDXTFVDOOCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)







![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)



